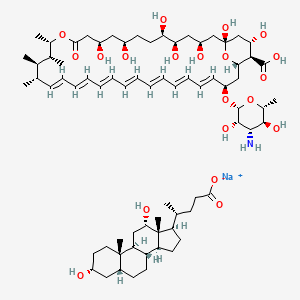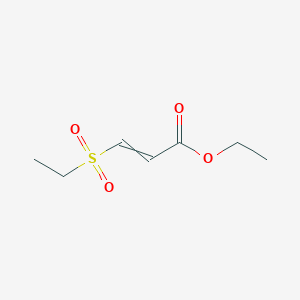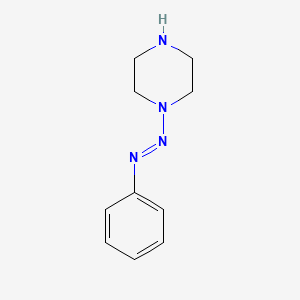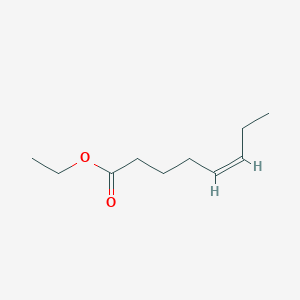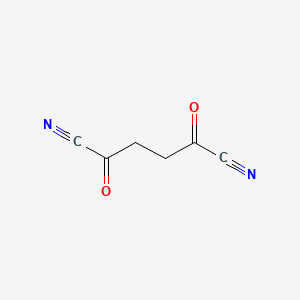
Succinylnitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a colorless, waxy solid that melts at 58°C . This compound is known for its high toxicity and is used in various industrial and research applications.
Métodos De Preparación
Succinylnitrile is primarily synthesized through the hydrocyanation of acrylonitrile. This process involves the addition of hydrogen cyanide to acrylonitrile in the presence of an alkaline condensing agent . Suitable alkaline condensing agents include alkali metal hydroxides, carbonates, and cyanides, as well as alkaline earth metal oxides and hydroxides . The reaction is typically carried out at temperatures ranging from 30°C to 80°C .
Análisis De Reacciones Químicas
Succinylnitrile undergoes several types of chemical reactions, including:
Hydrogenation: This reaction converts this compound into putrescine (1,4-diaminobutane) using hydrogen gas.
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed from these reactions include putrescine and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Succinylnitrile has several scientific research applications, including:
Materials Chemistry: It is used in the production of plastics and nitrocellulose fibers.
Electrolytes for Batteries: This compound-based plastic crystal electrolytes are used in high-energy-density lithium metal batteries due to their superior ionic conductivity and low flammability.
Polymer Electrolytes: It is used to enhance the ionic conductivity and adhesion properties of polyethylene oxide-based polymer electrolytes.
Mecanismo De Acción
The mechanism of action of succinylnitrile in its applications, particularly in battery electrolytes, involves its ability to form stable solid electrolyte interphases. This stability is achieved through the complexation between this compound molecules and lithium ions, which enhances ionic conductivity and prevents side reactions .
Comparación Con Compuestos Similares
Succinylnitrile is compared with other similar compounds such as:
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
This compound is unique due to its specific molecular structure, which provides distinct properties such as high ionic conductivity and stability in battery applications .
Propiedades
Número CAS |
63979-84-0 |
|---|---|
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
butanedioyl dicyanide |
InChI |
InChI=1S/C6H4N2O2/c7-3-5(9)1-2-6(10)4-8/h1-2H2 |
Clave InChI |
KXNKVYYLWIDVCK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)C#N)C(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
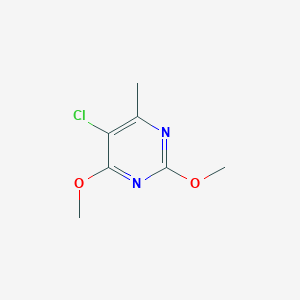
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

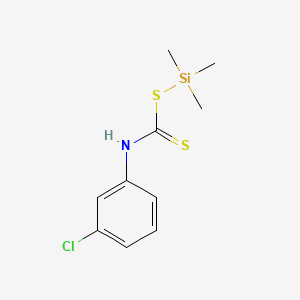
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
